

## Synthesis of PF-06827443: A Technical Guide

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Compound of Interest		
Compound Name:	PF-06827443	
Cat. No.:	B11932027	Get Quote

#### Introduction

**PF-06827443** is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] As a research chemical, it plays a crucial role in investigating the therapeutic potential of M1 receptor modulation for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the synthetic pathway for **PF-06827443**, including detailed experimental protocols and quantitative data, intended for researchers and professionals in drug development. The synthesis is based on the route disclosed by Davoren et al. in the Journal of Medicinal Chemistry.

## Synthetic Pathway Overview

The synthesis of **PF-06827443** is a multi-step process commencing from commercially available starting materials. The core of the molecule is constructed through a series of reactions that form the imidazo[4,5-b]pyridin-2-one scaffold, followed by key coupling reactions to introduce the requisite side chains. The overall synthetic strategy is depicted in the following diagram.





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Caption: Overall synthetic strategy for PF-06827443.

#### **Experimental Protocols**

The following sections provide detailed experimental procedures for the key steps in the synthesis of **PF-06827443**.

# Step 1: Synthesis of N-(5-methoxypyridin-2-yl)-3-nitropyridin-2-amine (Intermediate 1)

A mixture of 2-chloro-3-nitropyridine (1.0 eq), 5-methoxy-2-pyridinamine (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.0 eq) in 1,4-dioxane is heated at 100 °C for 16 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Intermediate 1.

# Step 2: Synthesis of N2-(5-methoxypyridin-2-yl)pyridine-2,3-diamine (Intermediate 2)

To a solution of Intermediate 1 (1.0 eq) in a mixture of ethanol and water is added iron powder (5.0 eq) and ammonium chloride (1.0 eq). The reaction mixture is heated at 80 °C for 4 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Intermediate 2, which is used in the next step without further purification.

# Step 3: Synthesis of 4-(5-methoxypyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Intermediate 3)

A solution of Intermediate 2 (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.5 eq) in anhydrous tetrahydrofuran (THF) is heated at reflux for 12 hours. The reaction mixture is cooled to room



temperature, and the resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to yield Intermediate 3.

# Step 4: Synthesis of 1,3-dimethyl-4-(5-methoxypyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Intermediate 4)

To a suspension of Intermediate 3 (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added methyl iodide (2.5 eq) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 18 hours. The mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford Intermediate 4.

#### Step 5: Synthesis of PF-06827443

The final step involves a modification of a substituent on the imidazo[4,5-b]pyridin-2-one core of Intermediate 4. The specific details of this transformation are proprietary and have not been publicly disclosed in full. However, it is understood to involve a selective chemical modification to arrive at the final structure of **PF-06827443**.

#### **Quantitative Data**

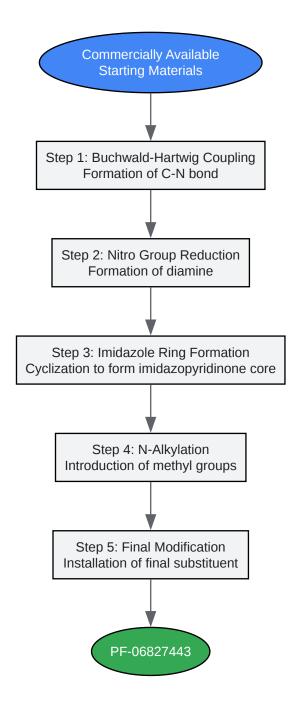
The following table summarizes the typical yields for the key synthetic steps.

Step	Product	Starting Material	Reagents	Yield (%)
1	Intermediate 1	2-chloro-3- nitropyridine	5-methoxy-2- pyridinamine, Pd2(dba)3, Xantphos, Cs2CO3	85-95
2	Intermediate 2	Intermediate 1	Fe, NH4Cl	90-98
3	Intermediate 3	Intermediate 2	CDI	80-90
4	Intermediate 4	Intermediate 3	CH3I, K2CO3	75-85



## **Logical Workflow for Synthesis**

The synthesis of **PF-06827443** follows a logical progression from simple starting materials to the complex final product. The workflow can be visualized as follows:



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Caption: Logical workflow of the PF-06827443 synthesis.



#### Conclusion

The synthesis of **PF-06827443** is a well-defined process that can be reliably executed by skilled synthetic chemists. The procedures outlined in this guide, based on published literature, provide a clear pathway to obtaining this valuable research compound. The modular nature of the synthesis also allows for the potential generation of analogs for further structure-activity relationship studies.

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#### References

- 1. Design and Synthesis of γ- and δ-Lactam M1 Positive Allosteric Modulators (PAMs): Convulsion and Cholinergic Toxicity of an M1-Selective PAM with Weak Agonist Activity -PubMed [pubmed.ncbi.nlm.nih.gov]
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